3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one
Description
3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a methoxy-methylphenoxypropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-[3-(2-methoxy-4-methylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-8-9-17(18(12-14)23-2)24-11-5-10-21-13-20-16-7-4-3-6-15(16)19(21)22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIGNBVCXVAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.
Attachment of the Propyl Chain: The next step involves the alkylation of the quinazolinone core with a suitable propyl halide, such as 3-bromopropylamine, under basic conditions.
Introduction of the Methoxy-Methylphenoxy Group: The final step involves the nucleophilic substitution reaction between the propylated quinazolinone and 2-methoxy-4-methylphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-methylphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and various substituted quinazolinone compounds.
Scientific Research Applications
3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one
- 3-[3-(4-Methylphenoxy)propyl]quinazolin-4-one
- 3-[3-(2-Methoxy-4-methylphenoxy)propyl]benzimidazolin-4-one
Uniqueness
3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one stands out due to its unique combination of the quinazolinone core and the methoxy-methylphenoxypropyl group, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
